molecular formula C22H21NO3 B602101 Norepinephrine Tartrate Impurity G CAS No. 13062-58-3

Norepinephrine Tartrate Impurity G

Cat. No.: B602101
CAS No.: 13062-58-3
M. Wt: 347.4 g/mol
InChI Key: BPZKRRFHEZSIFP-UHFFFAOYSA-N
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Description

Norepinephrine Tartrate Impurity G, also known as 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone, is a chemical compound with the molecular formula C22H21NO3 and a molecular weight of 347.41 g/mol . This compound is an impurity associated with norepinephrine tartrate, a medication used to treat life-threatening low blood pressure. This compound is primarily used for research and development purposes.

Mechanism of Action

Target of Action

Norepinephrine Tartrate Impurity G, similar to Norepinephrine, primarily targets alpha-adrenergic receptors and beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining vascular tone and regulating cardiac function .

Mode of Action

This compound interacts with its targets by functioning as a peripheral vasoconstrictor on alpha-adrenergic receptors . It also acts as an inotropic stimulator of the heart and dilator of coronary arteries due to its activity at the beta-adrenergic receptors . This dual action leads to increased blood pressure and improved cardiac output .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is a key player in the adrenergic signaling pathway, which is involved in various physiological processes such as smooth muscle contraction, cardiac function, and glucose metabolism .

Pharmacokinetics

The pharmacokinetics of this compound is likely to be similar to that of Norepinephrine. Norepinephrine is metabolized by the enzymes monoaminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals . Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It increases arterial vascular resistance, leading to an increase in mean arterial pressure . It also increases cardiac output by optimizing cardiac preload and direct inotropism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacodynamic response of Norepinephrine is highly variable, depending mainly on the severity of illness . In shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . Furthermore, the stability of Norepinephrine has been confirmed in a wide range of concentrations when diluted in NaCl 0.9% .

Biochemical Analysis

Biochemical Properties

Norepinephrine Tartrate Impurity G interacts with various enzymes, proteins, and other biomolecules. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It also has an inotropic effect on the heart and dilates coronary arteries due to its activity at beta-adrenergic receptors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to modulate immune cell responses leading to increased anti-inflammatory and blunting of pro-inflammatory effects . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts on both alpha- and beta-adrenergic receptors, triggering intracellular signaling processes mediated by G-proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown that the NE dose showed significant heterogeneity in mortality prediction depending on which formulation was reported . This divergence in prediction widened at increasing NE doses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in dogs anesthetized with isoflurane, norepinephrine increased mean arterial pressure (MAP) by increasing the cardiac output .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the enzymes mono-aminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It resides in both lipid raft and non-lipid raft subdomains and colocalizes with syntaxin 1A .

Subcellular Localization

It is known that norepinephrine, from which this compound is derived, is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus .

Preparation Methods

The preparation of Norepinephrine Tartrate Impurity G involves synthetic routes that include the chiral separation of dl-Norepinephrine using chiral acids such as L-tartaric acid . The process typically involves multiple steps to ensure high enantiomeric purity. Industrial production methods may involve the use of advanced chromatographic techniques to isolate and purify the compound.

Chemical Reactions Analysis

Norepinephrine Tartrate Impurity G undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Norepinephrine Tartrate Impurity G has several scientific research applications, including:

Comparison with Similar Compounds

Norepinephrine Tartrate Impurity G can be compared with other similar compounds, such as:

    Norepinephrine Tartrate: The parent compound used to treat low blood pressure.

    Noradrenaline Tartrate Impurity B: Another impurity associated with norepinephrine tartrate.

    Dopamine Hydrochloride: A related catecholamine with similar pharmacological properties.

    Noradrenaline Methyl Ether: A derivative of norepinephrine with different functional groups

This compound is unique due to its specific chemical structure and the presence of the dibenzylamino group, which distinguishes it from other impurities and related compounds.

Properties

IUPAC Name

2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-20-12-11-19(13-21(20)25)22(26)16-23(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,24-25H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZKRRFHEZSIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335231
Record name 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13062-58-3
Record name N,N-Dibenzylarterenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIBENZYLARTERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHF2XWH37U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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